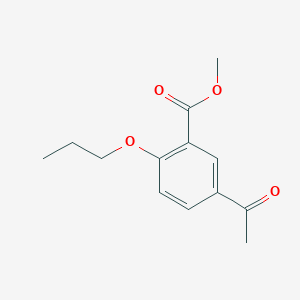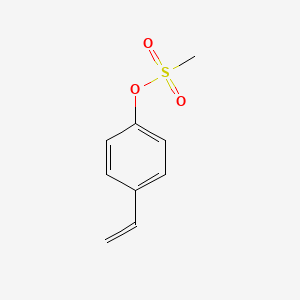
4-Methanesulfonyloxystyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methanesulfonyloxystyrene is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 4-vinylphenol
准备方法
Synthetic Routes and Reaction Conditions
4-Methanesulfonyloxystyrene can be synthesized through the esterification of methanesulfonic acid with 4-vinylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 4-vinylphenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-Methanesulfonyloxystyrene undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with electrophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the ester group.
Electrophiles: Such as halogens or acids, can add to the vinyl group.
Catalysts: Such as palladium or platinum, can facilitate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl esters can be formed.
Addition Products: Addition of electrophiles to the vinyl group results in the formation of substituted ethyl esters.
Polymers: Polymerization of the vinyl group leads to the formation of polyvinylphenyl sulfonates.
科学研究应用
4-Methanesulfonyloxystyrene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of methanesulfonic acid 4-vinylphenyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release methanesulfonic acid and 4-vinylphenol. The vinyl group can participate in polymerization or addition reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester group but with an ethyl substituent instead of a vinyl group.
Methanesulfonic acid phenyl ester: Similar ester group but with a phenyl substituent instead of a vinyl group.
4-Vinylphenol: Shares the vinyl group but lacks the methanesulfonic acid ester functionality.
Uniqueness
4-Methanesulfonyloxystyrene is unique due to the presence of both the methanesulfonic acid ester group and the vinyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals.
属性
分子式 |
C9H10O3S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC 名称 |
(4-ethenylphenyl) methanesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h3-7H,1H2,2H3 |
InChI 键 |
ZQVIWBZMRVPFSP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Iodophenyl)amino]benzoic acid](/img/structure/B8428701.png)

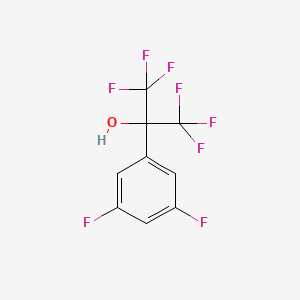
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8428715.png)
![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)
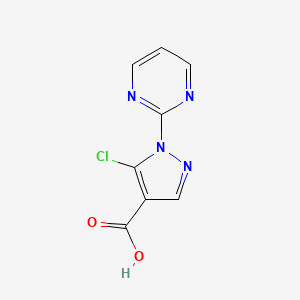
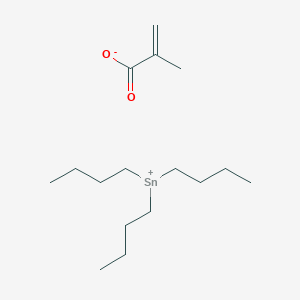

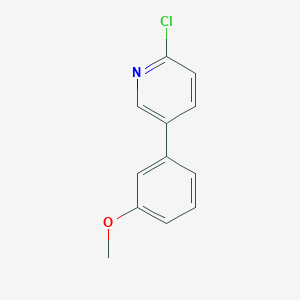

![2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine](/img/structure/B8428746.png)
